6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
CAS No.: 2353777-70-3
Cat. No.: VC4172076
Molecular Formula: C13H25NO4
Molecular Weight: 259.346
* For research use only. Not for human or veterinary use.
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid - 2353777-70-3](/images/structure/VC4172076.png)
Specification
CAS No. | 2353777-70-3 |
---|---|
Molecular Formula | C13H25NO4 |
Molecular Weight | 259.346 |
IUPAC Name | 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Standard InChI | InChI=1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
Standard InChI Key | SXMBBWJKLMKQGW-UHFFFAOYSA-N |
SMILES | CC(C)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
Introduction
What is 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid?
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthesized fatty acid amide molecule. Researchers at GlaxoSmithKline (GSK) first described it in 2002 during a search for new non-steroidal anti-inflammatory drugs (NSAIDs) that could avoid the gastrointestinal side effects of existing NSAIDs. The compound has demonstrated anti-inflammatory properties and has been suggested as a potential lead compound for drug development.
Preparation Methods
The synthesis of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves multiple steps. One synthetic route involves reacting 5-amino-1-pentanol with reagents such as tert-butyl N-{[(2S)-2,3-epoxy-4-oxo-4-{[(2S)-2-(2-methylpropan-2-yl)oxycarbonylamino]butanoyl}butyl]carbamate to produce the final product. The reaction conditions typically require controlled temperatures and solvents like ethanol, methanol, and chloroform. Industrial production methods may scale up this process, optimizing it for yield and purity.
Chemical Reactions Analysis
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can undergo several types of chemical reactions:
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Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxides.
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Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.
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Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions and reagents determine the major products formed from these reactions.
Scientific Research Applications
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid has various scientific research applications:
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Chemistry: It serves as a model compound for studying fatty acid amides and their reactivity.
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Biology: It has been studied for its anti-inflammatory properties and potential as a non-steroidal anti-inflammatory drug (NSAID).
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Medicine: Research is ongoing to explore its potential in treating conditions that require anti-inflammatory drugs without gastrointestinal side effects.
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Industry: It is used in synthesizing other complex molecules and as a reference compound in analytical methods.
Mechanism of Action
The mechanism of action of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves interacting with specific molecular targets and pathways. It reduces inflammation by inhibiting the production of inflammatory mediators. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can be compared to other fatty acid amides. Some similar compounds include:
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N-palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
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N-oleoylethanolamide: Studied for its role in appetite regulation and metabolism.
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N-arachidonoylethanolamide:
The compound's specific structure imparts unique reactivity and potential therapeutic applications, differentiating it from other compounds.
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